molecular formula C11H14Cl2N2 B3124883 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride CAS No. 320782-25-0

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride

Cat. No.: B3124883
CAS No.: 320782-25-0
M. Wt: 245.14 g/mol
InChI Key: IDFXRJSATFOHFH-UHFFFAOYSA-N
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Description

“6-Chloro-1-methyl-1H-indole” is a chemical compound with the formula C9H8ClN . It’s used for research purposes .


Synthesis Analysis

The synthesis of a similar compound, N-methyl-1H-indole, involves the reaction of indole with potassium hydroxide and iodomethane in anhydrous DMF . The reaction mixture is stirred at room temperature for 2 hours, then water is added. The water layer is extracted with ethyl acetate, and the organic layer is combined and dried over sodium sulfate. After filtration and evaporation, the residue is purified by silica gel chromatography .


Molecular Structure Analysis

The molecular structure of “6-Chloro-1-methyl-1H-indole” includes 11 heavy atoms and 9 aromatic heavy atoms . The molecule has no rotatable bonds, H-bond acceptors, or H-bond donors .


Physical and Chemical Properties Analysis

The compound has a molar refractivity of 48.21 and a topological polar surface area (TPSA) of 4.93 Ų . It’s highly absorbable in the gastrointestinal tract and can permeate the blood-brain barrier . It’s not a substrate for P-glycoprotein and doesn’t inhibit cytochrome P450 enzymes . The compound is soluble, with a log S (ESOL) of -3.58 .

Scientific Research Applications

Synthesis Applications

  • The compound has been utilized in the synthesis of various derivatives, demonstrating its versatility in chemical reactions. For instance, it's involved in the preparation of N,N-Dimethyltryptamine derivatives, indicating its utility in synthesizing complex organic molecules (Li De-chen, 2002).
  • Additionally, α- and β-methyl derivatives of this compound have been synthesized as selective inhibitors of monoamine oxidases, showcasing its potential in medicinal chemistry (C. García, J. Marco, E. F. Alvarez, 1992).

Spectroscopic Characterization

  • The ligand derived from this compound was used to produce a series of metal ion complexes, emphasizing its role in inorganic chemistry and spectroscopy (KhiderHussain Al-Daffaay, 2022).

Pharmacological Research

  • This compound has been studied for its potential in developing novel therapies. For instance, its involvement in the characterization of serotonin receptors in pregnant human myometrium highlights its relevance in pharmacological research (Y. Cordeaux et al., 2009).

Novel Compound Synthesis

  • It has been used in the novel synthesis of various complex organic structures like 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles, demonstrating its utility in the creation of new molecules with potential applications (A. Katritzky et al., 2003).

Anti-inflammatory and Cyclooxygenase Inhibition

  • Some derivatives have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors, implying its significance in anti-inflammatory drug development (Lei Shi et al., 2012).

Safety and Hazards

The safety information for “6-Chloro-1-methyl-1H-indole” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

2-(5-chloro-1-methylindol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFXRJSATFOHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Cl)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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